7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that incorporates a fluorine atom, a thiadiazole ring, and a tetrahydrobenzo[f][1,4]oxazepine structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiadiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxazepines, on the other hand, are a class of compounds that have been studied for their potential neuroprotective effects .
Mode of Action
Oxazepines may exert their effects by modulating the activity of certain neurotransmitter systems .
Biochemical Pathways
Thiadiazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the biological activities of thiadiazole derivatives, it can be speculated that this compound may have a wide range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiadiazole ring is known for its ability to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity . These interactions can modulate the activity of enzymes and proteins, leading to changes in cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by modulating the PI3K/Akt signaling pathway . Additionally, it can alter gene expression profiles related to apoptosis and cell cycle regulation, leading to increased cell death in tumor cells . The compound also impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of energy substrates for cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the formation of the thiadiazole ring followed by the construction of the oxazepine moiety. The synthetic route may include:
Formation of Thiadiazole Ring: This can be achieved by reacting appropriate precursors such as thiosemicarbazide with a suitable fluorinated aromatic aldehyde under acidic conditions.
Cyclization to Form Oxazepine: The intermediate product is then subjected to cyclization reactions, often involving nucleophilic substitution or condensation reactions, to form the oxazepine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials, such as dyes and polymers, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Oxazepine Derivatives: Compounds with the oxazepine ring structure that may have comparable pharmacological properties.
Uniqueness
7-Fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the combination of the fluorine atom, thiadiazole ring, and oxazepine structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
7-fluoro-4-(3-methyl-1,2,4-thiadiazol-5-yl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-8-14-12(18-15-8)16-4-5-17-11-3-2-10(13)6-9(11)7-16/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTGNAJOHAUKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCOC3=C(C2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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